molecular formula C26H46N4O10 B14045575 Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate

Cat. No.: B14045575
M. Wt: 574.7 g/mol
InChI Key: RZCBJFWFJICAEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate (CAS 2177257-43-9) is a high-purity spirocyclic chemical building block designed for advanced research and development in medicinal and synthetic organic chemistry . This compound is supplied as an oxalate salt, which can enhance its stability and handling properties. With a defined spiro[4.4]nonane scaffold, this reagent serves as a key synthetic intermediate for constructing complex molecular architectures, particularly in the exploration of new pharmacologically active compounds . Its structure, featuring both protected amine (Boc) and free amino functional groups on a heterocyclic scaffold containing oxygen and nitrogen atoms, makes it a versatile precursor for further derivatization. The compound is analyzed by multiple techniques including LCMS, GCMS, HPLC, GC FID, and NMR to ensure identity and a high level of purity, typically >99% . It is primarily used in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and as a reagent in biotechnology and pesticide research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C26H46N4O10

Molecular Weight

574.7 g/mol

IUPAC Name

tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate;oxalic acid

InChI

InChI=1S/2C12H22N2O3.C2H2O4/c2*1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12;3-1(4)2(5)6/h2*9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

RZCBJFWFJICAEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N.CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic ring system, introduction of the amino group, and installation of the tert-butyl carbamate protecting group (Boc group) on the carboxylate functionality. The preparation generally follows these steps:

  • Step 1: Formation of the spirocyclic lactam or lactone intermediate
  • Step 2: Reduction or functional group transformation to introduce the amino group at C-3
  • Step 3: Protection of the carboxyl group as tert-butyl ester or carbamate
  • Step 4: Salt formation with oxalic acid to yield the hemioxalate

Reported Synthesis of the Parent Compound

While direct published protocols for the hemioxalate salt are limited, the parent compound tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been synthesized via routes involving spirocyclic intermediates:

  • A key intermediate is often a tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate , which is then reductively aminated or converted to the amino derivative.
  • The spirocyclic core is constructed by cyclization reactions involving nitrogen and oxygen nucleophiles forming the azaspiro and oxaspiro rings.
  • The tert-butyl carbamate group is introduced typically via reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions.

Example Synthetic Route (Inferred from Related Compounds)

Step Reagents/Conditions Description Yield/Notes
1 tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride, DME, t-BuOMe solvent Formation of spirocyclic ketone intermediate via cyclization and halide displacement Moderate yield (~15%) reported for related spiro compounds
2 Reductive amination or reduction with suitable hydride reagents (e.g., NaBH4, catalytic hydrogenation) Conversion of ketone to amino group at C-3 position Requires optimization to avoid over-reduction
3 Boc protection if not installed initially, using Boc2O in presence of base (e.g., triethylamine) Protection of amino or carboxyl groups as tert-butyl carbamate Standard method in carbamate chemistry
4 Salt formation with oxalic acid in suitable solvent (e.g., ethanol, ethyl acetate) Formation of hemioxalate salt to improve stability and solubility Salt crystallization and purification

Salt Formation: Hemioxalate Preparation

The hemioxalate salt is formed by reacting the free base of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate with oxalic acid in a stoichiometric or sub-stoichiometric ratio, typically in an organic solvent or aqueous-organic mixture. The hemioxalate salt is known to enhance the physicochemical properties such as solubility and stability, which is valuable for pharmaceutical applications.

Data Tables Summarizing Key Preparation Parameters

Parameter Details Source/Notes
Molecular Weight (Hemioxalate) 574.7 g/mol PubChem
Parent Compound MW 242.31 g/mol PubChem
Key Intermediate tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate PubChem
Typical Solvents DME, t-BuOMe, ethyl acetate, ethanol Synthetic protocols
Protecting Group tert-butyl carbamate (Boc) Standard carbamate chemistry
Reducing Agents NaBH4, catalytic hydrogenation For ketone to amine conversion
Salt Formation Oxalic acid in ethanol or EtOAc Standard salt formation technique
Yield Range 10-20% for intermediate steps Literature related to similar spiro compounds

Research Discoveries and Insights

  • The spirocyclic framework of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is synthetically challenging due to ring strain and stereochemical complexity, requiring careful control of reaction conditions.
  • The use of zinc/copper couples and trichloroacetyl chloride in cyclization steps has been demonstrated to be effective in related spirocyclic lactam syntheses.
  • Protection of the amino and carboxyl groups with tert-butyl carbamate groups improves compound stability and facilitates purification.
  • Formation of the hemioxalate salt is a strategic choice to optimize the compound's pharmaceutical profile, including solubility and crystallinity, though detailed protocols remain proprietary or unpublished.
  • Limited direct literature on the hemioxalate salt preparation indicates a need for further research publication in this area.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic structure can provide rigidity and specificity in binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The spirocyclic scaffold varies in ring size, substituents, and functional groups, influencing conformational rigidity and biological interactions. Key comparisons include:

Compound Name Spiro System Substituents Functional Groups CAS Number Key Differences
Target Compound [4.4] 3-amino Hemioxalate salt, Boc-protected 1429056-28-9 Unique amino group at position 3; hemioxalate enhances solubility
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate [4.4] 3-oxo Boc-protected 1160246-85-4 Ketone at position 3 increases electrophilicity; no amino group
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] 2-oxo Boc-protected 392331-78-1 Smaller spiro system ([3.5] vs. [4.4]); diaza system alters hydrogen bonding
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate [3.5] 2-amino Boc-protected 1239319-82-4 Amino group at position 2; reduced steric hindrance compared to [4.4] system

Physical and Chemical Properties

Property Target Compound tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Molecular Weight 241.29 (hemioxalate excluded) 241.29 240.30
logP (Predicted) ~0.39 (similar to aminomethyl analog) ~1.2 (due to ketone) ~0.45
Polar Surface Area (Ų) ~65 (amino group contributes) ~55 ~65
Solubility High (hemioxalate salt) Moderate (neutral form) Moderate

Biological Activity

Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activity. Its molecular formula is C14H24N2O7C_{14}H_{24}N_{2}O_{7} with a molecular weight of approximately 342.35 g/mol. This compound has garnered interest in pharmaceutical research due to its intriguing interactions with biological systems.

Chemical Structure and Properties

The compound features a spirocyclic framework that contributes to its biological activity. The presence of an amino group and an oxa linkage in the structure enhances its potential for enzyme interaction and receptor binding.

Structural Formula

Tert butyl 3 amino 1 oxa 7 azaspiro 4 4 nonane 7 carboxylate \text{Tert butyl 3 amino 1 oxa 7 azaspiro 4 4 nonane 7 carboxylate }

Chemical Structure

Key Properties

PropertyValue
Molecular FormulaC14H24N2O7C_{14}H_{24}N_{2}O_{7}
Molecular Weight342.35 g/mol
CAS Number1263177-22-5
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or modulation of enzymatic activity.

Potential Biological Targets:

  • Enzymes : The compound may act as an inhibitor or modulator for various enzymes involved in metabolic pathways.
  • Receptors : It can interact with neurotransmitter receptors, influencing signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate on a specific enzyme (e.g., acetylcholinesterase). The results indicated a significant reduction in enzyme activity, suggesting potential applications in treating conditions related to cholinergic dysfunction.

Study 2: Antimicrobial Activity

In another research study, the compound was evaluated for its antimicrobial properties against various bacterial strains. The findings demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the presence of the amino group significantly enhances the biological activity of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate compared to its counterparts lacking this functional group.

Compound NameBiological Activity
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateModerate antibacterial, enzyme inhibition
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateLower enzyme inhibition
Tert-butyl 3-keto analogMinimal biological activity

Q & A

Basic: What synthetic strategies are effective for constructing the spirocyclic core of this compound?

The spirocyclic scaffold is typically synthesized via cyclization reactions using tert-butyl-protected intermediates. For example, a diastereomeric mixture of spirocyclic intermediates can be generated through nucleophilic substitution or ring-closing reactions. Silica gel chromatography (80% EtOAc/hexanes) is commonly employed to separate diastereomers, though some mixtures remain inseparable . Key steps include:

  • Protection of reactive groups : Use of tert-butyl carbamate (Boc) to protect amines during cyclization .
  • Ring-closing agents : Activation via reagents like para-methoxybenzoyl chloride in dry pyridine, followed by purification using gradient elution (e.g., 30% EtOAc/hexanes) .
  • Yields : Reported yields range from 72% to 83%, depending on the steric and electronic properties of substituents .

Basic: How should researchers characterize the purity and stereochemistry of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and hemioxalate counterion integration (e.g., 1:2 stoichiometry for oxalic acid) .
    • HRMS : Exact mass analysis (e.g., molecular formula C12_{12}H20_{20}N2_2O3_3) to verify molecular integrity .
  • X-ray crystallography : Resolve ambiguous stereochemistry in diastereomeric mixtures .

Basic: What are the documented physicochemical properties, and how can missing data be addressed?

Existing safety data sheets (SDS) lack critical data (e.g., melting point, solubility). To address this:

  • Experimental determination :
    • DSC/TGA : Measure decomposition temperature and thermal stability.
    • Solubility screens : Test in DMSO, EtOAc, and aqueous buffers (pH 1–13) .
  • Prediction tools : Use computational models (e.g., COSMO-RS) to estimate logP and aqueous solubility .

Advanced: How can stereochemical outcomes be controlled during spirocycle formation?

  • Chiral auxiliaries : Introduce enantiopure starting materials (e.g., (1R,5S)-configured bicyclic precursors) to bias spirocenter formation .
  • Reaction conditions :
    • Temperature : Lower temperatures (−20°C) favor kinetic control, reducing racemization.
    • Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) for asymmetric induction .
  • Post-synthetic resolution : Enzymatic or chemical resolution of diastereomers using chiral resolving agents .

Advanced: What experimental design principles optimize reaction yields and selectivity?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

    FactorLow LevelHigh Level
    Temperature (°C)025
    Solvent (EtOAc:Hex)30%50%
    Catalyst (mol%)510
  • Statistical analysis : Use ANOVA to determine significant factors affecting yield and enantiomeric excess (ee) .

Advanced: How should researchers resolve contradictions in reported synthetic data?

Discrepancies in yields (e.g., 72% vs. 83%) may arise from:

  • Substrate variability : Differences in substituent bulk (e.g., benzyl vs. methyl groups) affecting transition states .
  • Workup protocols : Incomplete extraction or solvent impurities (e.g., residual pyridine) reducing isolated yields .
  • Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and cross-validate with independent labs .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to minimize inhalation exposure (Section 8 of SDS) .
  • Spill management : Absorb with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: What derivatives or analogs have shown promise in structure-activity relationship (SAR) studies?

  • Functionalization :
    • Iodination : tert-Butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS: 2126161-89-3) for cross-coupling reactions .
    • Benzylation : 2-Benzyl derivatives (CAS: 155600-89-8) enhance binding affinity in receptor studies .
  • SAR trends : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

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